4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-7-3-4-13(6-1-2-6)9(7)12-5-11-8/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQBIDALAFSSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the improved synthetic routes for 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine involves a seven-step synthesis starting from dimethyl malonate . The procedure is operationally simple and practical, yielding the desired compound with an overall yield of 31%. The steps include:
α-Alkylation: Diethyl malonate undergoes α-alkylation with allyl bromide.
Cyclization: The alkylated product is cyclized with amidine to form a six-membered ring of bislactam.
Chlorination: The bislactam is chlorinated to introduce the chlorine atom at the 4-position.
Cyclopropylation: The cyclopropyl group is introduced at the 7-position through a cyclopropylation reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various types of chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents.
Suzuki Coupling: This reaction involves palladium catalysts and boronic acids, usually performed in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted pyrrolo[2,3-D]pyrimidine derivative.
Scientific Research Applications
4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, including candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis.
Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents for treating diverse diseases, including cancer.
Chemical Biology: The compound is used in studies involving signal transduction pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine involves its role as a kinase inhibitor. It interferes with the activity of specific kinases by binding to their active sites, thereby inhibiting their function. This inhibition disrupts signal transduction pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The molecular targets include enzymes like EGFR, Her2, VEGFR2, and CDK2 .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : Isopropyl and cyclopropyl substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Synthetic Yields : Bulky substituents (e.g., cyclopropyl) often result in lower yields (e.g., 27–86% for aryl amines in ) compared to smaller groups like methyl .
Key Observations :
- Activity : Aryl amines at position 4 (e.g., 4-fluorophenyl in ) show submicromolar activity, suggesting that electron-withdrawing groups enhance target binding .
Biological Activity
4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of pyrrolopyrimidines known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
- IUPAC Name : this compound
- CAS Number : 1596337-28-8
- Molecular Formula : C9H8ClN3
- Molecular Weight : 195.63 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various molecular targets. Below are key findings regarding its biological activity:
Anticancer Activity
Studies have shown that compounds within the pyrrolopyrimidine class can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound is believed to act as a JAK (Janus kinase) inhibitor, similar to other derivatives like Tofacitinib and Ruxolitinib, which are used in treating various cancers and autoimmune diseases .
- Case Studies : In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, including those from leukemia and solid tumors.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Target Pathways : It modulates inflammatory cytokines and may inhibit pathways associated with chronic inflammation .
- Experimental Results : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory markers.
Antiviral Activity
Recent studies have explored the antiviral potential of this compound:
- Mechanism : It may disrupt viral replication by inhibiting key enzymes involved in the viral life cycle .
- Research Findings : Preliminary data suggest efficacy against certain viral strains in vitro, warranting further investigation into its therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | JAK inhibition | |
| Anti-inflammatory | Modulation of cytokines | |
| Antiviral | Inhibition of viral replication |
Table 2: Comparison with Related Compounds
| Compound Name | CAS Number | Activity Type |
|---|---|---|
| Tofacitinib | 540737-29-9 | JAK inhibitor |
| Ruxolitinib | 941678-49-5 | JAK inhibitor |
| This compound | 1596337-28-8 | Anticancer/Anti-inflammatory |
Q & A
Q. What are the foundational synthetic routes for 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine?
Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:
Cyclopropane Introduction : Reacting precursors like ethyl 2-cyanoacetate with brominated cyclopropane derivatives to form intermediates.
Cyclization : Acid-mediated cyclization of intermediates (e.g., 6-amino-5-substituted pyrimidin-4-ol) to generate the pyrrolo[2,3-d]pyrimidine core.
Chlorination : Treatment with POCl₃ or other chlorinating agents to introduce the 4-chloro group .
For industrial-scale production, continuous flow reactors and automated systems improve yield and consistency .
Q. How is structural characterization of this compound validated?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopropyl, chlorine) and aromatic protons.
- HRMS (APCI) : For molecular weight verification (e.g., observed m/z 211.0981 vs. calculated 211.0978 for C₁₂H₁₁N₄) .
- X-ray crystallography : Resolves regiochemical ambiguities in fused ring systems .
Q. What solvents and conditions are optimal for nucleophilic substitutions?
Methodological Answer: Isopropanol with catalytic HCl (3 drops per 5 mL solvent) under reflux (12–48 hours) is effective for reactions with amines. Post-reaction neutralization with NH₄OH and CHCl₃ extraction isolates products in 16–94% yields .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrrolo[2,3-d]pyrimidine core be addressed?
Methodological Answer:
- Electrophilic Substitution : Chlorine at the 4-position directs nucleophilic attack to the 5- or 7-positions.
- Suzuki Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to functionalize the 6-position .
- Computational Modeling : Quantum chemical calculations predict reactive sites, reducing trial-and-error experimentation .
Q. What strategies improve kinase inhibition selectivity in analogs?
Methodological Answer:
- Substituent Optimization : Introduce aryl groups (e.g., 4-fluorophenyl) at the 4-amino position to enhance binding to kinase ATP pockets (e.g., EGFR, VEGFR2) .
- SAR Studies : Compare inhibition profiles of analogs (e.g., IC₅₀ values against CDK2 vs. Her2) to identify selectivity drivers .
- Co-crystallization : Resolve inhibitor-kinase complexes to map binding interactions .
Q. How can contradictory data on reaction yields be resolved?
Methodological Answer:
- Parameter Screening : Vary temperature, solvent polarity (e.g., DMF vs. IPA), and catalyst loading. For example, extending reflux time from 12 to 48 hours increases yields from 27% to 86% in amine substitutions .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis) and adjust conditions accordingly .
Q. What computational tools aid in synthetic route design?
Methodological Answer:
- Retrosynthesis AI : Platforms like ICReDD integrate quantum chemical calculations and reaction databases (e.g., Reaxys) to propose feasible routes. For example, prioritizing chlorination before cyclopropane introduction minimizes steric hindrance .
- Reaction Feasibility Scoring : Algorithms rank pathways based on atom economy and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
